Netzahualcoyone

Description

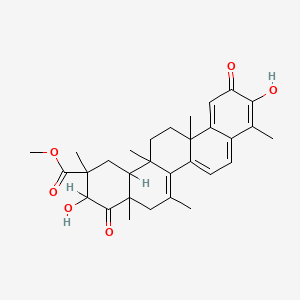

Structure

2D Structure

Properties

CAS No. |

87686-36-0 |

|---|---|

Molecular Formula |

C30H36O6 |

Molecular Weight |

492.6 g/mol |

IUPAC Name |

methyl 3,10-dihydroxy-2,4a,6,6a,9,14a-hexamethyl-4,11-dioxo-1,3,5,13,14,14b-hexahydropicene-2-carboxylate |

InChI |

InChI=1S/C30H36O6/c1-15-13-29(5)21(14-30(6,26(35)36-7)25(34)24(29)33)28(4)11-10-27(3)18(22(15)28)9-8-17-16(2)23(32)20(31)12-19(17)27/h8-9,12,21,25,32,34H,10-11,13-14H2,1-7H3 |

InChI Key |

JBKXDADFFNVBTG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C3=CC=C4C(=C(C(=O)C=C4C3(CCC2(C5CC(C(C(=O)C5(C1)C)O)(C)C(=O)OC)C)C)O)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Netzahualcoyone; |

Origin of Product |

United States |

Foundational & Exploratory

Netzahualcoyone: A Technical Guide to Its Natural Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Netzahualcoyone is a naturally occurring triterpenoid quinone methide that has garnered scientific interest due to its significant antimicrobial properties. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its natural origin, methods for its isolation and purification, and its mechanism of action. This document is intended to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery.

Natural Source

This compound is a secondary metabolite produced by plant species belonging to the Celastraceae family. The primary reported natural source of this compound is the root bark of Orthosphenia anastomosans, a plant species found in northwestern Mexico. This species was formerly known as Schaefferia cuneifolia. The concentration of this compound is highest in the root bark, making this the target plant material for extraction.

Isolation and Purification

While the seminal publication detailing the original isolation of this compound by González et al. (1983) is not widely available, a general experimental protocol can be reconstructed based on established methods for the isolation of triterpenoid quinone methides from plants of the Celastraceae family. The following protocol is a representative procedure and may require optimization for specific laboratory conditions and starting material.

Experimental Protocol: General Isolation of Triterpenoid Quinone Methides

1. Plant Material Collection and Preparation:

- Collect fresh root bark of Orthosphenia anastomosans.

- Clean the root bark to remove soil and other debris.

- Air-dry the material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

- Grind the dried root bark into a coarse powder to increase the surface area for extraction.

2. Extraction:

- Perform a sequential maceration of the powdered root bark with solvents of increasing polarity. A common sequence is n-hexane, followed by dichloromethane, and then methanol.

- For each solvent, immerse the plant material for a period of 48-72 hours with occasional agitation.

- Filter the mixture and collect the supernatant.

- Concentrate the filtrates under reduced pressure using a rotary evaporator to obtain the crude extracts. This compound, being a moderately polar compound, is typically expected to be present in the dichloromethane or ethyl acetate fractions.

3. Chromatographic Purification:

- Subject the bioactive crude extract (e.g., the dichloromethane extract) to column chromatography over silica gel.

- Elute the column with a gradient of increasing polarity, typically starting with n-hexane and gradually introducing ethyl acetate (e.g., n-hexane:ethyl acetate gradients from 100:0 to 0:100).

- Collect fractions and monitor their composition using thin-layer chromatography (TLC), visualizing with UV light and/or a suitable staining reagent (e.g., ceric sulfate spray followed by heating).

- Combine fractions with similar TLC profiles.

- Further purify the fractions containing this compound using repeated column chromatography, preparative TLC, or High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase (e.g., C18) and mobile phase to yield the pure compound.

4. Structure Elucidation:

- Confirm the identity and purity of the isolated this compound using spectroscopic techniques, including Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Quantitative Data

| Parameter | Data |

| Extraction Yield | |

| Crude Extract (% w/w) | Value would be determined gravimetrically after extraction and solvent removal. |

| Pure this compound (% w/w from crude extract) | Value would be determined after final purification. |

| Spectroscopic Data | |

| ¹H-NMR (CDCl₃, ppm) | A list of chemical shifts (δ), multiplicities (s, d, t, q, m), coupling constants (J in Hz), and integration values would be presented here. |

| ¹³C-NMR (CDCl₃, ppm) | A list of chemical shifts (δ) for each carbon atom in the molecule would be presented here. |

| High-Resolution MS (m/z) | The exact mass-to-charge ratio of the molecular ion ([M]+ or [M+H]+) would be reported to confirm the molecular formula. |

| IR (KBr, cm⁻¹) | Characteristic absorption bands for functional groups (e.g., C=O, C=C, O-H) would be listed here. |

Biological Activity and Signaling Pathway

This compound exhibits significant antimicrobial activity, primarily against Gram-positive bacteria and yeasts. Its mechanism of action involves the disruption of cellular respiration.

Signaling Pathway: Inhibition of Bacterial Respiration

This compound acts as an inhibitor of the electron transport chain in susceptible microorganisms. It is believed to interfere with the activity of NADH dehydrogenase, a key enzyme complex in the respiratory chain. By blocking the oxidation of NADH to NAD+, this compound effectively halts the flow of electrons, leading to a cessation of ATP synthesis and ultimately, cell death.

Caption: this compound's inhibition of NADH dehydrogenase.

Experimental Workflow

The overall process from plant material to pure compound and biological testing can be visualized in the following workflow diagram.

Caption: General workflow for this compound isolation.

Conclusion

This compound stands out as a promising antimicrobial agent from a natural source. While its fundamental biological activity has been characterized, further research is warranted. A detailed, modern spectroscopic analysis and a standardized, high-yield isolation protocol would be invaluable to the scientific community. Elucidating the precise molecular interactions with its target enzyme and exploring its potential against a broader range of pathogens, including drug-resistant strains, are key areas for future investigation. This technical guide provides a foundational understanding to facilitate and inspire such future research endeavors.

An In-depth Technical Guide to the Physical and Chemical Properties of Netzahualcoyone

Disclaimer: Information regarding the specific physical and chemical properties of Netzahualcoyone is exceedingly scarce in publicly available scientific literature. While its existence as a natural product is documented, detailed characterization data remains largely unpublished. This guide presents the available information for this compound and supplements it with data from representative, closely related triterpenoids from the Celastraceae family to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a naturally occurring triterpenoid isolated from plants of the Celastraceae family. Triterpenoids from this family are known for their structural diversity and a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[1][2] this compound itself has been noted for its broad-spectrum activity against Gram-positive bacteria and yeasts.[3] A study on its mode of action revealed that it inhibits the respiration of intact cells of Bacillus subtilis.

Physicochemical Properties

| Property | This compound | Celastrol (Representative Triterpenoid) |

| Molecular Formula | C30H36O6[4] | C29H38O4 |

| Molecular Weight | 492.60 g/mol [4] | 450.6 g/mol |

| Appearance | Not Reported | Reddish-brown crystalline powder |

| Melting Point | Not Reported | 205-207 °C |

| Boiling Point | Not Reported | Not available |

| Solubility | Not Reported | Soluble in DMSO, methanol, ethanol; sparingly soluble in water |

| CAS Number | 87686-36-0[4] | 34157-83-0 |

Spectral Data

Specific spectral data (NMR, IR, Mass Spectrometry) for this compound has not been published. For the purpose of this technical guide, representative spectral characteristics of a quinonemethide triterpenoid skeleton, common in the Celastraceae family, are described.[5]

-

¹³C-NMR Spectroscopy: Quinonemethide triterpenoids typically exhibit characteristic signals in the carbonyl region (δC 170–200 ppm) and the olefinic carbon region (δC 110–160 ppm).[5] A comprehensive compilation of ¹³C-NMR data for a wide range of pentacyclic triterpenoids from Celastraceae can be a valuable resource for the characterization of new compounds like this compound.[1][5]

-

¹H-NMR Spectroscopy: The proton NMR spectrum would be expected to show a complex pattern of signals corresponding to the numerous methyl, methylene, and methine protons of the pentacyclic triterpene core. Signals for olefinic protons and protons adjacent to carbonyl groups would also be present.

-

Infrared (IR) Spectroscopy: The IR spectrum of a compound with the proposed structure of this compound (C30H36O6) would likely show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion.

Experimental Protocols

A specific experimental protocol for the isolation of this compound is not available. However, a general methodology for the isolation of triterpenoids from plants of the Celastraceae family can be outlined as follows.

General Workflow for Triterpenoid Isolation

Caption: General workflow for the isolation of triterpenoids.

Detailed Methodology

-

Plant Material Collection and Preparation: The relevant plant parts (e.g., root bark, stems) are collected, air-dried, and ground into a fine powder.

-

Extraction: The powdered plant material is extracted exhaustively with a suitable organic solvent, such as methanol or ethanol, at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

-

Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate) to separate compounds based on their polarity.

-

Column Chromatography: The fraction enriched with triterpenoids (often the ethyl acetate or chloroform fraction) is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the components.

-

Fraction Analysis: The collected fractions are monitored by thin-layer chromatography (TLC) to identify those containing the compounds of interest. Fractions with similar TLC profiles are pooled.

-

Purification: The pooled fractions are further purified using techniques such as preparative high-performance liquid chromatography (HPLC) or recrystallization to obtain the pure triterpenoid.

-

Structure Elucidation: The structure of the isolated pure compound is then determined using a combination of spectroscopic methods, including NMR (¹H, ¹³C, COSY, HMQC, HMBC), mass spectrometry, and IR spectroscopy.

Biological Activity and Potential Signaling Pathways

While the specific signaling pathways affected by this compound are not known, many triterpenoids isolated from the Celastraceae family exhibit potent anti-inflammatory and cytotoxic activities.[1][2] These activities are often mediated through the modulation of key signaling pathways involved in inflammation and cell survival.

A plausible, though hypothetical, signaling pathway that could be modulated by a bioactive triterpenoid from Celastraceae is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . This pathway is a central regulator of the inflammatory response.

Hypothetical Modulation of the NF-κB Signaling Pathway

References

Unveiling Netzahualcoyone: A Triterpenoid Inhibitor of Bacterial Respiration

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Netzahualcoyone, a triterpenoid quinone primarily isolated from plant species of the Celastraceae family, has demonstrated significant antimicrobial properties, particularly against Gram-positive bacteria. This technical guide provides a comprehensive overview of the historical background, discovery, and mechanism of action of this compound. It details its inhibitory effects on bacterial cellular respiration, supported by quantitative data and experimental protocols. Furthermore, this document presents key signaling pathways and experimental workflows in standardized visual formats to facilitate understanding and future research in the development of novel antimicrobial agents.

Historical Background and Discovery

This compound (CAS No. 87686-36-0) is a naturally occurring triterpenoid that belongs to the celastroloids, a class of compounds characteristic of the Celastraceae plant family. Its discovery is rooted in the exploration of traditional medicinal plants. The compound was first reported in scientific literature in 1984 by Gonzalez, A. G., et al., in the Journal of Chemical Research.

The initial isolation and characterization of this compound were conducted on extracts from the roots of Schaefferia cuneifolia. Subsequent research has also identified its presence in other plants of the same family, such as Peritassa campestris. The name "this compound" is a tribute to Netzahualcoyotl, a learned and influential ruler of the city-state of Texcoco in pre-Columbian Mexico, reflecting the rich ethnobotanical origins of the natural product.

Antimicrobial Activity

This compound exhibits a notable spectrum of antimicrobial activity, primarily targeting Gram-positive bacteria and certain yeasts. Its efficacy against Gram-negative bacteria is limited due to the presence of an outer membrane, which acts as a permeability barrier.

Quantitative Antimicrobial Data

The antimicrobial potency of this compound has been quantified using the Minimum Inhibitory Concentration (MIC) assay, which determines the lowest concentration of a substance that prevents visible growth of a microorganism.

| Microorganism | Type | MIC (µg/mL) | Reference |

| Bacillus subtilis | Gram-positive | 0.625 - 1.25 | Moujir et al., 1991 |

| Staphylococcus aureus | Gram-positive | 1.5 - 1.6 | Moujir et al., 1991 |

| Escherichia coli | Gram-negative | >200 | Moujir et al., 1991 |

| Saccharomyces cerevisiae | Yeast | 30 | Moujir et al., 1991 |

Mechanism of Action: Inhibition of Cellular Respiration

The primary mechanism underlying the antimicrobial activity of this compound is the inhibition of cellular respiration. Specifically, it disrupts the bacterial electron transport chain, a critical pathway for energy production in the form of ATP.

Inhibition of NADH Oxidation

Studies have shown that this compound inhibits the oxidation of NADH, a key electron donor in the respiratory chain. This suggests that the compound likely targets Complex I (NADH:ubiquinone oxidoreductase), the first and largest enzyme complex in this pathway. By blocking the transfer of electrons from NADH to ubiquinone, this compound effectively halts the entire process of oxidative phosphorylation, leading to a depletion of cellular energy and ultimately, cell death.

Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound in the context of the bacterial electron transport chain.

Caption: Proposed inhibition of bacterial respiratory chain by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antimicrobial activity and mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.

Workflow Diagram:

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Methodology:

-

Bacterial Culture Preparation: A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated at 37°C until it reaches the mid-logarithmic phase of growth. The culture is then diluted to a standardized turbidity, equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

This compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO). A series of two-fold dilutions of the stock solution are then prepared in the broth medium in a 96-well microtiter plate.

-

Inoculation and Incubation: The standardized bacterial suspension is further diluted and added to each well of the microtiter plate containing the this compound dilutions, resulting in a final bacterial concentration of approximately 5 x 10^5 CFU/mL. The plate is then incubated at 37°C for 18-24 hours.

-

MIC Determination: After incubation, the MIC is determined as the lowest concentration of this compound at which no visible growth (turbidity) is observed.

Bacterial Respiration Inhibition Assay

This protocol measures the effect of this compound on oxygen consumption by intact bacterial cells.

Methodology:

-

Cell Preparation: Bacterial cells are grown to the mid-logarithmic phase, harvested by centrifugation, and washed with a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.0). The cells are then resuspended in the same buffer to a specific cell density (e.g., 10^7 cells/mL).

-

Oxygen Consumption Measurement: The cell suspension is placed in a sealed, temperature-controlled chamber equipped with a Clark-type oxygen electrode. A respiratory substrate, such as glucose (e.g., 1% final concentration), is added to initiate respiration, and the baseline rate of oxygen consumption is recorded.

-

Inhibition Assay: A solution of this compound is added to the chamber to achieve the desired final concentration, and the change in the rate of oxygen consumption is continuously monitored. A control experiment with the solvent used to dissolve this compound is also performed.

-

Data Analysis: The percentage of inhibition of respiration is calculated by comparing the rate of oxygen consumption in the presence of this compound to the baseline rate.

Conclusion and Future Directions

This compound represents a promising natural product with potent antibacterial activity against Gram-positive pathogens. Its well-defined mechanism of action, the inhibition of cellular respiration, offers a clear target for further drug development and optimization. Future research should focus on structure-activity relationship (SAR) studies to enhance its efficacy and broaden its spectrum of activity. Additionally, investigations into potential synergistic effects with existing antibiotics could provide new avenues for combating antimicrobial resistance. The detailed protocols and pathways presented in this guide serve as a foundational resource for researchers dedicated to advancing the therapeutic potential of this intriguing natural compound.

In Silico Prediction of Netzahualcoyone Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Netzahualcoyone, a triterpenquinone isolated from the Celastraceae family, has demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria and yeasts.[1] Its mechanism of action is understood to involve the inhibition of cellular respiration.[1][2][3] However, the precise molecular targets of this compound remain to be fully elucidated. This guide outlines a comprehensive in silico workflow to predict and characterize the molecular targets of this compound, integrating computational methodologies with proposed experimental validation strategies. This approach aims to accelerate the understanding of its therapeutic potential and facilitate further drug development efforts.

Introduction to this compound

This compound is a natural product with a unique triterpenquinone structure. Early studies have shown its potent inhibitory effects on the respiration of intact Bacillus subtilis cells, while showing no effect on the respiration of Escherichia coli.[1][2] This selectivity suggests specific interactions with molecular components of the respiratory chain present in susceptible organisms. The known effects on oxygen consumption and NAD metabolism point towards key enzymes in the electron transport chain as potential targets.[2] This document details a computational strategy to identify these targets with high confidence.

In Silico Target Prediction Workflow

A multi-faceted in silico approach is proposed to identify potential protein targets of this compound. This workflow combines ligand-based and structure-based methods to generate a robust set of predictions.

References

Netzahualcoyone: A Triterpenoid Quinone with Antimicrobial Activity and Inferred Role in Plant Defense

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Netzahualcoyone, a triterpenoid quinone isolated from the Celastraceae family, has demonstrated notable antimicrobial properties. While its direct role and signaling pathways in plant defense are not yet elucidated in scientific literature, its chemical nature as a triterpenoid and a quinone suggests a potential involvement in plant defense mechanisms. This technical guide synthesizes the current knowledge on this compound's antimicrobial activity and explores its putative role in plant defense by drawing parallels with established functions of related compounds. This paper provides a foundation for future research into the specific plant defense signaling pathways that may be modulated by this molecule.

Introduction

Plants produce a vast arsenal of secondary metabolites to defend themselves against pathogens and herbivores. Among these, triterpenoids and quinones are two major classes of compounds with well-documented roles in plant immunity. Triterpenoids, derived from the 30-carbon precursor squalene, are involved in plant defense against biotic stresses.[1][2] Their production is often stimulated by key plant defense signaling molecules such as jasmonic acid and salicylic acid.[1][2] Quinones, aromatic rings with two ketone substitutions, are redox-active molecules that can be toxic to pathogens and are involved in various physiological processes, including defense.

This compound is a naturally occurring triterpenoid quinone. The majority of the available research on this compound has focused on its direct antimicrobial effects, with limited investigation into its role as an endogenous signaling molecule in plant defense. This whitepaper will summarize the known antimicrobial data for this compound and propose a hypothetical framework for its role in plant defense based on the known signaling pathways of triterpenoids and quinones.

Antimicrobial Activity of this compound

The primary characterized biological activity of this compound is its antimicrobial effect, particularly against Gram-positive bacteria and yeasts. The proposed mechanism of action is the inhibition of cellular respiration.

Quantitative Data on Antimicrobial Activity

The following table summarizes the reported minimum inhibitory concentrations (MICs) of this compound against various microorganisms.

| Microorganism | Type | Minimum Inhibitory Concentration (MIC) | Reference |

| Staphylococcus aureus | Gram-positive bacterium | 1.5 - 1.6 µg/mL | |

| Bacillus subtilis | Gram-positive bacterium | 0.625 - 1.25 µg/mL | |

| Escherichia coli | Gram-negative bacterium | > 200 µg/mL | |

| Saccharomyces cerevisiae | Yeast | Not specified |

Experimental Protocols for Antimicrobial Assays

The antimicrobial activity of this compound was determined using standard broth microdilution methods.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Microorganism Preparation: Bacterial and yeast strains were cultured in appropriate broth media (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for yeast) to logarithmic phase.

-

Compound Preparation: A stock solution of this compound was prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

-

Serial Dilution: The this compound stock solution was serially diluted in the respective broth media in 96-well microtiter plates to achieve a range of final concentrations.

-

Inoculation: Each well was inoculated with a standardized suspension of the test microorganism.

-

Incubation: The plates were incubated under optimal conditions for microbial growth (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for yeast).

-

MIC Determination: The MIC was determined as the lowest concentration of this compound that completely inhibited visible growth of the microorganism.

Inferred Role in Plant Defense and Putative Signaling Pathways

While direct evidence is lacking, the chemical structure of this compound as a triterpenoid quinone allows for informed speculation about its role in plant defense.

Triterpenoid-Mediated Defense Signaling

The biosynthesis of defensive triterpenoids in plants is often induced by pathogen attack or herbivory, with jasmonic acid (JA) and salicylic acid (SA) signaling pathways playing a central role.[1][2] It is plausible that the production of this compound in its native plant is upregulated upon perception of biotic stress, contributing to the overall defense response.

Caption: Putative induction of this compound biosynthesis via JA and SA signaling pathways.

Quinone-Mediated Defense Mechanisms

Quinones can contribute to plant defense through several mechanisms, including the generation of reactive oxygen species (ROS), which are toxic to pathogens, and by acting as signaling molecules themselves. The redox cycling of quinones can lead to oxidative stress in invading pathogens.

Caption: Proposed mechanism of quinone-mediated pathogen inhibition by this compound.

Future Research Directions

The elucidation of this compound's precise role in plant defense requires further investigation. The following experimental approaches are recommended:

-

Gene Expression Analysis: Quantifying the expression of this compound biosynthetic genes in plants challenged with various pathogens or treated with defense-related hormones (e.g., methyl jasmonate, salicylic acid).

-

Metabolite Profiling: Measuring the endogenous levels of this compound in plant tissues under different stress conditions.

-

In planta Functional Studies: Investigating the effect of exogenous this compound application on plant resistance to pathogens.

-

Signaling Pathway Analysis: Using genetic and pharmacological approaches to identify the signaling components upstream and downstream of this compound in a model plant system.

Conclusion

This compound is a triterpenoid quinone with proven antimicrobial activity. While its direct involvement in plant defense signaling pathways remains to be experimentally validated, its chemical nature strongly suggests a role as a defense compound. The proposed signaling pathways and mechanisms presented in this whitepaper, based on the known functions of triterpenoids and quinones, provide a theoretical framework to guide future research. A deeper understanding of this compound's role in plant immunity could open new avenues for the development of novel plant protectants and therapeutic agents.

References

An In-Depth Technical Guide to Netzahualcoyone and Related Triterpenes

Introduction

The Celastraceae family of plants, found predominantly in tropical and subtropical regions, is a prolific source of structurally diverse and biologically active secondary metabolites.[1][2] Among these, triterpenes and their derivatives, particularly quinonemethides and phenolic nor-triterpenes, have garnered significant scientific interest due to their wide spectrum of pharmacological activities.[1][3] These compounds are considered valuable leads in the development of new therapeutic agents for a variety of diseases, including cancer and infectious diseases.[1]

This technical guide provides a comprehensive review of this compound, a representative triterpenquinone from this family, and other related triterpenes. It is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed overview of their biological activities, mechanisms of action, and relevant experimental methodologies.

This compound: A Bioactive Triterpenquinone

This compound is a triterpenquinone that has been isolated from plant species belonging to the Celastraceae family, such as Schaefferia cuneifolia.[4] It is recognized for its notable antimicrobial properties.

Antimicrobial Activity and Mechanism of Action

This compound has demonstrated broad-spectrum antibiotic activity, particularly against Gram-positive bacteria and yeasts.[4] Its efficacy is comparable to that of established antibiotics for certain strains. The primary mechanism of its antimicrobial action is the inhibition of cellular respiration.[4][5] In sensitive microorganisms like Bacillus subtilis, this compound effectively inhibits the respiration of intact cells.[4][5] Interestingly, it does not affect the respiration of Gram-negative bacteria such as Escherichia coli when the cells are intact, suggesting a permeability barrier. However, in preparations of sonically disrupted cells, inhibitory activity is observed for both Gram-positive and Gram-negative bacteria, indicating that the target of inhibition is intracellular.[4][5]

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus | 1.5 - 1.6 |

| Bacillus subtilis | 0.625 - 1.25 |

| Escherichia coli | > 200 |

Data sourced from Moujir et al., 1991.[4]

Below is a diagram illustrating the experimental workflow to determine the mode of action of this compound.

Caption: Experimental workflow for determining this compound's antimicrobial mode of action.

Related Triterpenes from Celastraceae and Their Biological Activities

The Celastraceae family is a rich source of a variety of pentacyclic triterpenoids, including those with lupane, ursane, oleanane, and friedelane skeletons.[2] These compounds have demonstrated a wide range of biological activities.

Anticancer Activity

Many triterpenes isolated from Celastraceae species have shown significant cytotoxic activity against various human tumor cell lines.[3][6] For instance, certain kaurane and abietane diterpenoids have exhibited marked cytotoxicity against cell lines such as HepG2, MCF-7, and A549.[6] The mechanisms underlying their anticancer effects are diverse and can involve the modulation of various signaling pathways. As an illustrative example, some flavonoids, another class of natural products with anticancer properties, have been shown to inhibit the MET/AKT/mTOR signaling pathway.[7]

Table 2: Cytotoxic Activity of Diterpenoids from Tripterygium wilfordii

| Compound | Cell Line | IC50 (µM) |

| Compound 7 | HepG2 | 10.30 |

| Hep3B | 9.80 | |

| Bcap37 | 5.10 | |

| U251 | 12.30 | |

| MCF-7 | 23.30 | |

| A549 | 15.20 | |

| Compound 12 | HepG2 | 8.90 |

| Hep3B | 11.20 | |

| Bcap37 | 6.30 | |

| U251 | 15.60 | |

| MCF-7 | 18.90 | |

| A549 | 20.10 |

Data sourced from Gao et al., 2016.[6]

The following diagram depicts a simplified MET/AKT/mTOR signaling pathway, a common target in cancer therapy.

Caption: Simplified MET/AKT/mTOR signaling pathway and potential inhibition by bioactive compounds.

Anti-inflammatory Activity

Certain triterpenoids from the Celastraceae family, such as pristimerin, possess significant anti-inflammatory properties.[1] These effects are often mediated through the downregulation of key inflammatory pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1] Inhibition of these pathways leads to a reduction in the production of pro-inflammatory cytokines.[1]

The diagram below illustrates the NF-κB signaling pathway and its inhibition.

Caption: The NF-κB signaling pathway and its inhibition by triterpenes.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of this compound and related triterpenes.

Protocol 1: Determination of Antimicrobial Mode of Action (Respiration Assay)

This protocol is based on the methodology described by Moujir et al. (1991).[4]

-

Microorganism and Culture Conditions:

-

Bacillus subtilis and Escherichia coli are grown in a suitable nutrient broth at 37°C with aeration.

-

Cells are harvested in the exponential growth phase by centrifugation and washed with a suitable buffer (e.g., phosphate buffer).

-

-

Preparation of Intact and Disrupted Cells:

-

For intact cell assays, the washed cell pellet is resuspended in the assay buffer to a specific optical density.

-

For disrupted cell preparations, a concentrated suspension of intact cells is subjected to sonication on ice until a desired level of disruption is achieved, confirmed by microscopy.

-

-

Measurement of Oxygen Consumption:

-

Oxygen consumption is measured using a Clark-type oxygen electrode in a temperature-controlled chamber.

-

A known volume of the cell suspension (intact or disrupted) is added to the chamber containing the assay buffer.

-

A respiratory substrate (e.g., glucose or NADH) is added to initiate respiration.

-

Once a stable rate of oxygen consumption is established, this compound (dissolved in a suitable solvent like DMSO) is added to the chamber to a final desired concentration.

-

The rate of oxygen consumption is monitored before and after the addition of the compound. A control experiment with the solvent alone is also performed.

-

-

Data Analysis:

-

The percentage inhibition of respiration is calculated by comparing the rate of oxygen consumption before and after the addition of this compound.

-

Protocol 2: Cytotoxicity Assessment (MTT Assay)

This is a general protocol for assessing the cytotoxic activity of compounds against cancer cell lines.[8]

-

Cell Culture:

-

Human cancer cell lines (e.g., HeLa, PC-3) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

-

Cell Seeding:

-

Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

-

Compound Treatment:

-

The test compound (e.g., a triterpene) is dissolved in DMSO and then diluted to various concentrations in the culture medium.

-

The medium from the cell plates is replaced with the medium containing the different concentrations of the compound. Control wells receive medium with DMSO only.

-

-

Incubation:

-

The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

-

MTT Assay:

-

A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and the plates are incubated for a further 2-4 hours.

-

The medium is then removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.

-

Conclusion and Future Perspectives

This compound and related triterpenes from the Celastraceae family represent a promising class of natural products with significant therapeutic potential. Their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, make them attractive candidates for further investigation in drug discovery and development.

Future research should focus on:

-

Total Synthesis: Developing efficient synthetic routes for this compound and other bioactive triterpenes to enable further pharmacological studies and the generation of novel analogues.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic effects and potential side effects.

-

In Vivo Studies: Evaluating the efficacy and safety of the most promising compounds in preclinical animal models of relevant diseases.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a range of analogues to identify the key structural features responsible for their biological activity, which will guide the design of more potent and selective drug candidates.

The continued exploration of this fascinating class of natural products holds great promise for the discovery of novel medicines to address unmet medical needs.

References

- 1. researchgate.net [researchgate.net]

- 2. Pentacyclic Triterpenoids Isolated from Celastraceae: A Focus in the 13C-NMR Data [mdpi.com]

- 3. Exploring the Anticancer Potential of Phenolic nor-Triterpenes from Celastraceae Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Mode of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Natural sources, biological effects, and pharmacological properties of cynaroside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemical characteristics and biological activity screening of Pistacia lentiscus mastic gum and leaves from Türkiye - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

High-Yield Extraction and Purification of Netzahualcoyone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Netzahualcoyone, a pentacyclic triterpenoid found in species of the Mimosa genus, has garnered interest for its potential therapeutic properties. As with many natural products, obtaining high-purity this compound in sufficient quantities is crucial for advancing research and development efforts. This document provides detailed application notes and protocols for the high-yield extraction and purification of this compound from plant material. The methodologies described are based on established techniques for the isolation of triterpenoids and are designed to be adaptable to various laboratory settings. Furthermore, this guide outlines a protocol for evaluating the biological activity of the purified compound using a standard cell viability assay and provides diagrams of key signaling pathways potentially modulated by this compound.

Data Presentation

Table 1: Comparative Yields of Triterpenoid Extraction Methods

| Extraction Method | Solvent System | Temperature (°C) | Extraction Time (h) | Typical Yield (mg/g dry weight) | Reference |

| Maceration | Ethanol (95%) | 25 | 72 | 15 - 25 | [1] |

| Soxhlet Extraction | n-Hexane followed by Ethanol | 60-80 | 12 | 20 - 35 | [2] |

| Ultrasound-Assisted Extraction (UAE) | Ethanol:Water (70:30) | 50 | 1 | 25 - 40 | [1] |

| Supercritical Fluid Extraction (SFE) | CO₂ with Ethanol as co-solvent | 50 | 2 | 10 - 30 | [2] |

Table 2: Purity of this compound after Various Purification Steps

| Purification Step | Stationary Phase | Mobile Phase | Typical Purity (%) |

| Column Chromatography | Silica Gel | Hexane:Ethyl Acetate gradient | 60 - 80 |

| Solid Phase Extraction (SPE) | C18 | Methanol:Water gradient | 80 - 95 |

| Preparative HPLC | C18 | Acetonitrile:Water gradient | > 98 |

Experimental Protocols

Protocol 1: High-Yield Extraction of this compound

This protocol describes an optimized ultrasound-assisted extraction (UAE) method for obtaining a crude extract rich in this compound from dried and powdered plant material (e.g., leaves or bark of Mimosa species).

Materials:

-

Dried and powdered plant material

-

Ethanol (95%, analytical grade)

-

Deionized water

-

Ultrasonic bath

-

Filter paper (Whatman No. 1 or equivalent)

-

Rotary evaporator

-

Beakers and flasks

Procedure:

-

Weigh 100 g of the dried, powdered plant material and place it in a 2 L beaker.

-

Add 1 L of 70% ethanol in water (v/v) to the beaker.

-

Place the beaker in an ultrasonic bath and sonicate for 1 hour at a controlled temperature of 50°C.

-

After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant debris.

-

Repeat the extraction process (steps 2-4) on the plant residue two more times to ensure maximum yield.

-

Combine the filtrates from all three extractions.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C until a thick, crude extract is obtained.

-

Dry the crude extract in a vacuum oven at 40°C to a constant weight.

-

Store the dried crude extract at -20°C until further purification.

Protocol 2: Purification of this compound

This protocol details a multi-step purification process involving column chromatography and preparative High-Performance Liquid Chromatography (HPLC) to isolate high-purity this compound.

Materials:

-

Crude this compound extract

-

Silica gel (60-120 mesh) for column chromatography

-

n-Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Deionized water (HPLC grade)

-

Glass column for chromatography

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Preparative HPLC system with a C18 column

-

UV detector

Procedure:

Part A: Silica Gel Column Chromatography

-

Prepare a silica gel slurry in n-hexane and pack it into a glass column.

-

Dissolve a portion of the crude extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely.

-

Carefully load the dried extract-silica gel mixture onto the top of the packed column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

-

Collect fractions of the eluate using a fraction collector.

-

Monitor the fractions by TLC using a suitable mobile phase (e.g., hexane:ethyl acetate 8:2) and visualize the spots under UV light or by staining with an appropriate reagent (e.g., anisaldehyde-sulfuric acid).

-

Pool the fractions containing the compound of interest (this compound).

-

Evaporate the solvent from the pooled fractions to obtain a semi-purified extract.

Part B: Preparative HPLC

-

Dissolve the semi-purified extract in methanol.

-

Filter the solution through a 0.45 µm syringe filter.

-

Set up the preparative HPLC system with a C18 column.

-

Equilibrate the column with the initial mobile phase conditions (e.g., 50% acetonitrile in water).

-

Inject the filtered sample onto the column.

-

Run a gradient elution program, for example, starting with 50% acetonitrile and increasing to 100% acetonitrile over 30 minutes. The flow rate should be optimized for the specific column being used.

-

Monitor the elution profile at a suitable wavelength (e.g., 210 nm), as many triterpenoids have low UV absorption.[3][4]

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent from the collected fraction to obtain pure this compound.

-

Confirm the purity of the final product using analytical HPLC.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol describes a method to assess the cytotoxic or anti-proliferative activity of purified this compound on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6]

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Purified this compound

-

Dimethyl sulfoxide (DMSO, cell culture grade)

-

MTT solution (5 mg/mL in PBS)

-

Phosphate-buffered saline (PBS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is less than 0.5%.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 24, 48, or 72 hours.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Mandatory Visualization

Caption: Workflow for this compound extraction and purification.

Pentacyclic triterpenoids are known to modulate various signaling pathways involved in cancer cell proliferation, apoptosis, and inflammation.[7][8][9] Based on the activity of structurally similar compounds, this compound is hypothesized to interact with key pathways such as NF-κB and MAPK.

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

Caption: Potential modulation of the MAPK/ERK signaling pathway by this compound.

References

- 1. maxapress.com [maxapress.com]

- 2. mdpi.com [mdpi.com]

- 3. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Cell Viability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. Modulation of Tumour-Related Signaling Pathways by Natural Pentacyclic Triterpenoids and their Semisynthetic Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bioactive Pentacyclic Triterpenes Trigger Multiple Signalling Pathways for Selective Apoptosis Leading to Anticancer Efficacy: Recent Updates and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols: Netzahualcoyone and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Netzahualcoyone is a naturally occurring triterpenquinone isolated from the roots of plants belonging to the Celastraceae family, such as Schaefferia cuneifolia. It has demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria and yeasts. This document provides a summary of the known biological activity of this compound, detailed protocols for its biological evaluation, and a discussion of synthetic strategies, as the total synthesis of this complex natural product has not yet been reported in the peer-reviewed literature.

Chemical Structure

Name: this compound Class: Triterpenquinone CAS Number: 87686-36-0[1]

The structure of this compound is characterized by a complex pentacyclic triterpene skeleton fused to a quinone moiety.

Biological Activity

This compound exhibits a broad spectrum of antibiotic activity against Gram-positive bacteria and yeasts. It is notably inactive against Gram-negative bacteria. The primary mechanism of its antimicrobial action is the inhibition of cellular respiration.

Antimicrobial Spectrum

The minimum inhibitory concentrations (MICs) of this compound against various microorganisms have been determined, highlighting its potency against susceptible strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Bacillus subtilis | 0.625 - 1.25 |

| Staphylococcus aureus | 1.5 - 1.6 |

| Escherichia coli | > 200 |

Data sourced from Moujir et al., 1991.

Experimental Protocols

The following protocols are based on the methodologies described for the investigation of the mode of action of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of this compound.

Materials:

-

This compound

-

Mueller-Hinton Broth (MHB)

-

Bacterial cultures (e.g., Bacillus subtilis, Staphylococcus aureus, Escherichia coli)

-

96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) at a concentration of 1 mg/mL.

-

Preparation of Bacterial Inoculum: Culture the test microorganisms in MHB overnight at 37°C. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in the 96-well plate using MHB to obtain a range of concentrations (e.g., from 100 µg/mL to 0.09 µg/mL).

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no this compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Protocol 2: Bacterial Respiration Inhibition Assay

This protocol describes how to measure the effect of this compound on bacterial oxygen consumption.

Materials:

-

This compound

-

Bacterial cultures (e.g., Bacillus subtilis, Escherichia coli)

-

Potassium phosphate buffer (0.1 M, pH 7.0)

-

Glucose

-

Oxygen electrode

-

Respirometer chamber

Procedure:

-

Preparation of Cell Suspension: Harvest bacterial cells from an overnight culture by centrifugation and wash them with potassium phosphate buffer. Resuspend the cells in the same buffer containing 1% glucose to a density of approximately 10^7 cells/mL.

-

Measurement of Basal Respiration: Place the cell suspension in the respirometer chamber equipped with an oxygen electrode and measure the basal rate of oxygen consumption.

-

Addition of this compound: Add a specific concentration of this compound (e.g., 60 µg/mL) to the cell suspension.

-

Measurement of Inhibited Respiration: Continuously monitor the rate of oxygen consumption after the addition of this compound.

-

Data Analysis: Compare the rate of oxygen consumption before and after the addition of this compound to determine the percentage of inhibition.

Visualizations

Caption: Experimental workflow for determining the biological activity of this compound.

Synthetic Strategy Considerations

As of the current literature, a total synthesis of this compound has not been reported. The complex, highly oxygenated, and stereochemically rich pentacyclic core presents a significant synthetic challenge. Key hurdles to overcome in a future total synthesis would include:

-

Construction of the Pentacyclic Core: A robust strategy for the assembly of the friedelane-type triterpenoid skeleton is required. This could potentially be achieved through a series of cycloaddition reactions, polyene cyclizations, or rearrangement reactions.

-

Stereochemical Control: The molecule possesses multiple stereocenters that would need to be set with high selectivity.

-

Late-Stage Functionalization: The introduction of the quinone moiety and other oxygen functionalities would likely need to be addressed in the later stages of the synthesis to avoid potential complications with sensitive functional groups.

The development of a convergent synthetic route, where different fragments of the molecule are synthesized separately and then combined, could be a promising approach to tackle the complexity of this compound.

Caption: Key challenges in the prospective total synthesis of this compound.

Conclusion

This compound is a potent antimicrobial natural product with a complex chemical structure. While its total synthesis remains an open challenge, the detailed protocols for its biological evaluation provided herein will be valuable for researchers interested in this class of compounds and for the development of new antimicrobial agents. Future synthetic efforts towards this compound and its analogs could lead to the discovery of novel therapeutics with improved activity and pharmacological properties.

References

Unveiling the Architecture of Nature: A Guide to the Structural Elucidation of Novel Natural Products

For Researchers, Scientists, and Drug Development Professionals

Application Note: Elucidating the Structure of Complex Natural Products

The primary tools for structure elucidation are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. Each technique provides a unique piece of the structural puzzle, and their combined application is often necessary for an unambiguous assignment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the cornerstone of structure elucidation for organic molecules in solution.[1][2][3] A suite of 1D and 2D NMR experiments are used to map out the carbon skeleton and the connectivity of protons, providing crucial information about the bonding framework and stereochemistry.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the elemental composition of a molecule with high accuracy, allowing for the determination of its molecular formula.[4] Fragmentation patterns observed in tandem MS (MS/MS) experiments offer valuable clues about the molecule's substructures.

-

X-ray Crystallography: When a high-quality crystal of the natural product can be obtained, X-ray crystallography provides an unequivocal three-dimensional model of the molecule's structure. This technique is considered the gold standard for structure determination.

The following sections detail the experimental protocols for these key techniques and present a logical workflow for the structure elucidation of a novel natural product.

Experimental Workflow for Structure Elucidation

The process of elucidating the structure of a novel natural product typically follows a logical progression, starting from the initial characterization to the final confirmation of the absolute configuration.

Key Experimental Protocols

Protocol 1: High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass and elemental composition of the purified natural product.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Methodology:

-

Sample Preparation: Dissolve the purified compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 10-100 ng/µL.

-

Instrument Calibration: Calibrate the mass spectrometer using a standard calibration mixture to ensure high mass accuracy.

-

Sample Infusion: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Data Acquisition: Acquire the mass spectrum in positive or negative ionization mode, depending on the nature of the analyte.

-

Data Analysis:

-

Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).

-

Use the instrument's software to calculate the elemental composition for the observed accurate mass, setting appropriate constraints based on prior knowledge of the sample (e.g., presence of C, H, O, N).

-

Data Presentation:

| Parameter | Observed Value |

| Ionization Mode | ESI+ |

| Molecular Ion | m/z [M+H]⁺ = [Observed m/z] |

| Accurate Mass | [Calculated Monoisotopic Mass] |

| Elemental Composition | CxHyNzOw |

| Mass Error (ppm) | < 5 ppm |

Protocol 2: 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework and connectivity of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

Methodology:

-

Sample Preparation: Dissolve 1-5 mg of the purified compound in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄) in a 5 mm NMR tube.

-

1D NMR Acquisition:

-

Acquire a ¹H NMR spectrum to identify the proton chemical shifts, multiplicities, and coupling constants.

-

Acquire a ¹³C NMR spectrum to identify the chemical shifts of all carbon atoms.

-

Acquire a DEPT-135 (Distortionless Enhancement by Polarization Transfer) spectrum to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR Acquisition:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings (³JHH), revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (²JCH and ³JCH) correlations between protons and carbons, which is crucial for connecting molecular fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing information about the relative stereochemistry.

-

Data Presentation:

Table 1: ¹H NMR Data (500 MHz, CDCl₃)

| δH (ppm) | Multiplicity | J (Hz) | Integration | Assignment |

| [Chemical Shift] | [s, d, t, q, m] | [Value] | [#H] | [Proton] |

| ... | ... | ... | ... | ... |

Table 2: ¹³C NMR Data (125 MHz, CDCl₃)

| δC (ppm) | DEPT-135 | Assignment |

| [Chemical Shift] | [CH, CH₂, CH₃, C] | [Carbon] |

| ... | ... | ... |

Protocol 3: Single-Crystal X-ray Crystallography

Objective: To obtain an unambiguous three-dimensional structure of the molecule.

Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu Kα radiation) and a sensitive detector.

Methodology:

-

Crystallization: Grow single crystals of the purified compound. This is often the most challenging step and may require screening various solvents, solvent combinations, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Crystal Mounting: Select a high-quality single crystal and mount it on the goniometer head of the diffractometer.

-

Data Collection:

-

Cool the crystal in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.

-

Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the phase problem to generate an initial electron density map.

-

Build a molecular model into the electron density map and refine the atomic positions and thermal parameters.

-

-

Structure Validation: Validate the final structure using crystallographic software to ensure its quality and correctness.

Data Presentation:

Table 3: Crystallographic Data

| Parameter | Value |

| Crystal System | [e.g., Orthorhombic] |

| Space Group | [e.g., P2₁2₁2₁] |

| a, b, c (Å) | [Unit cell dimensions] |

| α, β, γ (°) | [Unit cell angles] |

| Volume (ų) | [Unit cell volume] |

| Z | [Number of molecules in unit cell] |

| Final R indices [I>2σ(I)] | R1, wR2 |

| Goodness-of-fit on F² | [Value] |

Signaling Pathways and Logical Relationships

While no specific signaling pathways involving Netzahualcoyone have been documented, the elucidation process itself follows a logical pathway of data integration.

Conclusion

The structural elucidation of novel natural products is a meticulous process that relies on the synergistic application of modern analytical techniques. While the specific structural details of this compound remain to be fully disclosed in the scientific literature, the generalized protocols and workflows presented here provide a robust framework for researchers, scientists, and drug development professionals to approach the structural characterization of similarly complex molecules. The unambiguous determination of a molecule's structure is a prerequisite for understanding its biological activity and for any subsequent efforts in synthesis, medicinal chemistry, and drug development.

References

Application Notes and Protocols for Testing the Antibacterial Activity of Netzahualcoyone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Netzahualcoyone, a triterpenoid quinone originally isolated from the Celastraceae family of plants, has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. Its mechanism of action is understood to involve the inhibition of the bacterial respiratory chain, a critical pathway for cellular energy production. This document provides detailed protocols for the comprehensive evaluation of this compound's antibacterial efficacy, including methods for determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Additionally, a protocol for assessing its impact on bacterial respiration is outlined. These guidelines are intended to ensure reproducible and accurate characterization of this promising natural product for potential therapeutic applications.

Data Presentation

The following tables summarize previously reported quantitative data on the antibacterial activity of this compound, providing a baseline for expected results.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria

| Bacterial Strain | MIC (µg/mL) |

| Bacillus subtilis | 0.625 - 1.25 |

| Staphylococcus aureus | 1.5 - 1.6 |

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Negative Bacteria

| Bacterial Strain | MIC (µg/mL) |

| Escherichia coli | >200 |

Experimental Protocols

Preparation of this compound Stock Solution

This compound exhibits low solubility in aqueous solutions. Therefore, a stock solution in an appropriate organic solvent is required. Dimethyl sulfoxide (DMSO) is a recommended solvent due to its high solubilizing capacity and relatively low toxicity to bacteria at low concentrations.

Protocol:

-

Weigh a precise amount of this compound powder.

-

Dissolve the powder in 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).

-

Ensure complete dissolution by vortexing or brief sonication.

-

Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

-

Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Note: The final concentration of DMSO in the assay should not exceed 1% (v/v) to avoid any inhibitory effects on bacterial growth[1][2][3]. A solvent toxicity control should always be included in the experiments.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and widely accepted technique for determining the MIC of antimicrobial compounds.

Protocol:

-

Bacterial Inoculum Preparation:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium (e.g., Bacillus subtilis, Staphylococcus aureus).

-

Inoculate the colonies into a tube containing 5 mL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Incubate the culture at 37°C with shaking (200 rpm) until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microplate wells.

-

-

Serial Dilution in a 96-Well Microplate:

-

Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microplate.

-

Add 200 µL of the this compound working solution (prepared from the stock to be twice the highest desired final concentration) to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (no this compound).

-

Well 12 will serve as the sterility control (no bacteria) and should also contain the highest concentration of DMSO used in the assay as a solvent control.

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

-

Seal the plate with a breathable membrane or a lid.

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Result Interpretation:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible bacterial growth is observed.

-

The growth control (well 11) should show turbidity, and the sterility control (well 12) should remain clear.

-

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is determined from the results of the MIC assay.

Protocol:

-

Following the MIC determination, select the wells that show no visible growth (the MIC well and the wells with higher concentrations).

-

From each of these clear wells, take a 10 µL aliquot and spot-plate it onto a Mueller-Hinton Agar (MHA) plate.

-

Also, plate an aliquot from the growth control well to ensure the viability of the bacteria.

-

Incubate the MHA plate at 37°C for 18-24 hours.

-

The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original inoculum survives). This is practically observed as the lowest concentration with no bacterial growth on the subculture plate.

Respiration Inhibition Assay

Given that this compound is known to inhibit bacterial respiration, this assay can provide mechanistic insights into its antibacterial activity. This protocol is a qualitative assessment based on the use of a redox indicator dye, such as resazurin.

Protocol:

-

Bacterial Suspension Preparation:

-

Prepare a bacterial suspension as described in the MIC protocol, adjusting the final concentration to approximately 1 x 10⁷ CFU/mL in a suitable buffer (e.g., phosphate-buffered saline with a carbon source like glucose).

-

-

Assay Setup in a 96-Well Microplate:

-

Prepare serial dilutions of this compound in the buffer in a 96-well microplate as described for the MIC assay.

-

Add the bacterial suspension to each well.

-

Include a positive control for respiration inhibition (e.g., cyanide) and a negative control (no inhibitor).

-

-

Addition of Redox Indicator:

-

Add a sterile solution of resazurin to each well to a final concentration of 0.01-0.025%. Resazurin is blue in its oxidized state and turns pink (resorufin) in the presence of active respiration.

-

-

Incubation and Observation:

-

Incubate the plate at 37°C and monitor for color change over time (e.g., every 30 minutes for 2-4 hours).

-

Inhibition of respiration will be indicated by the wells remaining blue, while active respiration will result in a color change to pink. The lowest concentration of this compound that prevents the color change is the minimum respiratory inhibitory concentration.

-

Mandatory Visualizations

Caption: Experimental workflow for antibacterial testing of this compound.

Caption: Proposed mechanism of this compound action on the bacterial respiratory chain.

References

Application Notes and Protocols for In Vitro Assay Development for Netzahualcoyone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Netzahualcoyone, a triterpenoid quinone-methide isolated from the Celastraceae family, has demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria and yeasts.[1] Initial studies have indicated that its primary mechanism of action involves the inhibition of cellular respiration.[2] Specifically, this compound has been shown to inhibit the respiration of intact Bacillus subtilis cells. While it does not affect the respiration of intact Escherichia coli, it does inhibit respiratory activity in sonically disrupted E. coli cells, suggesting a target within the electron transport chain that is accessible in Gram-positive bacteria or when the outer membrane barrier of Gram-negative bacteria is breached.[2]

The quinone-methide moiety of this compound is a reactive electrophile, suggesting that it may act as a covalent inhibitor by forming adducts with nucleophilic residues in its molecular target(s). This reactivity profile, combined with its known biological activity, makes this compound an interesting candidate for further investigation and development.

These application notes provide a detailed framework for the development of in vitro assays to further characterize the biological activity of this compound, elucidate its precise molecular target(s), and screen for more potent analogs. The protocols provided cover a range of assays from general cytotoxicity to specific enzyme inhibition and target identification.

Data Presentation

Table 1: Summary of In Vitro Assays for this compound Characterization

| Assay Type | Purpose | Key Parameters Measured | Target Organism/System |

| Cytotoxicity Assays | |||

| MTT Assay | To assess the effect of this compound on bacterial metabolic activity and viability. | Reduction of MTT to formazan (OD570 nm) | Bacillus subtilis, Staphylococcus aureus |

| LDH Release Assay | To quantify membrane damage and cytotoxicity. | Release of Lactate Dehydrogenase (OD490 nm) | Bacillus subtilis, Staphylococcus aureus |

| Functional Assays | |||

| Bacterial Membrane Potential Assay | To determine the effect of this compound on the proton motive force. | Fluorescence change of a voltage-sensitive dye (e.g., DiSC3(5)) | Bacillus subtilis |

| Enzymatic Assays | |||

| NADH Dehydrogenase (Complex I) Inhibition Assay | To specifically measure the inhibitory effect on the first enzyme of the respiratory chain. | Rate of NADH oxidation (decrease in OD340 nm) | Isolated bacterial membranes (B. subtilis) |

| Succinate Dehydrogenase (Complex II) Inhibition Assay | To specifically measure the inhibitory effect on a key enzyme of both the TCA cycle and respiratory chain. | Rate of succinate oxidation (reduction of DCIP at OD600 nm) | Isolated bacterial membranes (B. subtilis) |

| Target Identification | |||

| Covalent Binding Assay (Mass Spectrometry) | To identify the molecular target(s) of this compound and the specific site of covalent modification. | Mass shift of target protein/peptides | Purified respiratory chain enzymes + this compound |

Experimental Protocols

Bacterial Cytotoxicity Assays

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4][5][6]

Protocol:

-

Bacterial Culture: Grow Bacillus subtilis in appropriate broth medium to mid-log phase.

-

Cell Plating: Adjust the bacterial culture to a density of 1 x 10^6 CFU/mL in fresh broth and dispense 100 µL into each well of a 96-well microtiter plate.

-

Compound Treatment: Add various concentrations of this compound (e.g., 0.1 to 100 µM) to the wells. Include a vehicle control (DMSO) and a positive control (e.g., a known antibiotic).

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 4-24 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation with MTT: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[7][8][9]

Protocol:

-

Bacterial Culture and Plating: Follow steps 1 and 2 from the MTT assay protocol.

-

Compound Treatment: Follow step 3 from the MTT assay protocol. Include controls for spontaneous LDH release (no treatment) and maximum LDH release (lysis of cells with a detergent like Triton X-100).

-

Incubation: Incubate the plate at 37°C for the desired exposure time.

-

Supernatant Collection: Centrifuge the plate at 500 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt like INT) to each well of the new plate.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release relative to the maximum release control.

Bacterial Respiratory Chain Functional Assay

This assay uses a fluorescent dye to measure changes in the bacterial membrane potential, which is maintained by the respiratory chain.

Protocol:

-

Bacterial Culture: Grow Bacillus subtilis to mid-log phase.

-

Cell Preparation: Harvest the cells by centrifugation, wash twice with a suitable buffer (e.g., 5 mM HEPES, pH 7.2, 5 mM glucose), and resuspend in the same buffer to an OD600 of 0.2.

-

Dye Loading: Add the voltage-sensitive dye DiSC3(5) to a final concentration of 1 µM and incubate in the dark at room temperature for 15-30 minutes to allow the dye to accumulate in the polarized cells, leading to fluorescence quenching.

-

Baseline Measurement: Transfer 200 µL of the cell suspension to a black, clear-bottom 96-well plate. Measure the baseline fluorescence (Excitation: ~620 nm, Emission: ~670 nm) for 2-3 minutes.

-